![molecular formula C14H11N3O4 B3844755 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-nitroaniline](/img/structure/B3844755.png)
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-nitroaniline
Descripción general
Descripción
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-nitroaniline is a complex organic compound characterized by the presence of a benzodioxole ring, a nitro group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-nitroaniline typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-nitroaniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce quinones or other oxidized species.
Aplicaciones Científicas De Investigación
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-thiourea
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-nitroaniline is unique due to the presence of both a nitro group and a benzodioxole ring, which confer specific electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-17(19)12-3-1-2-11(7-12)16-15-8-10-4-5-13-14(6-10)21-9-20-13/h1-8,16H,9H2/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDIIBSQICWATK-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-(4-methoxyanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3844672.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[(3-methyl-3-piperidinyl)methoxy]pyridine](/img/structure/B3844683.png)
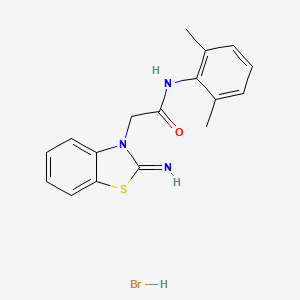
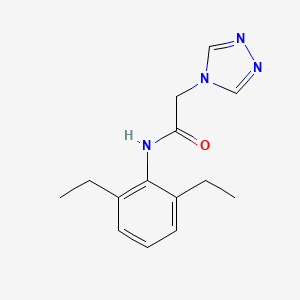
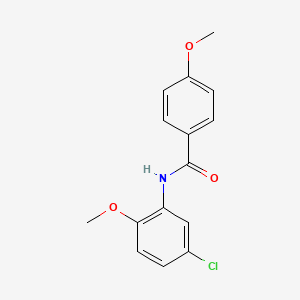
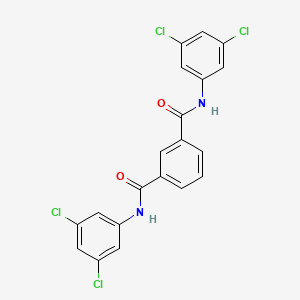
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(2E)-pentan-2-ylidene]acetohydrazide](/img/structure/B3844717.png)
![2-[(4-Iodo-2-methylphenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide](/img/structure/B3844727.png)
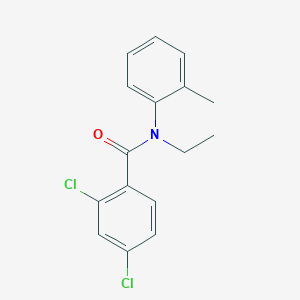
![1-[4-[4-[(2-methyl-1H-indol-3-yl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B3844744.png)
![2-[[4,6-Bis(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B3844745.png)
![ETHYL 2-[(4-{[(2-ETHOXY-2-OXOETHYL)AMINO]CARBONYL}BENZOYL)AMINO]ACETATE](/img/structure/B3844752.png)
![1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3844760.png)
![2-[2-[[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-oxazol-4-yl]acetic acid](/img/structure/B3844770.png)
